molecular formula C10H14O B038835 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane CAS No. 117221-81-5

4-Oxatetracyclo[5.2.2.01,6.03,5]undecane

Cat. No. B038835
CAS RN: 117221-81-5
M. Wt: 150.22 g/mol
InChI Key: ZYHBHMLEVRGNPV-UHFFFAOYSA-N
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Description

4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a bicyclic compound that belongs to the class of bridged bicyclic compounds. This compound has been a subject of interest for researchers due to its unique structure and potential applications in various fields of science.2.2.01,6.03,5]undecane.

Scientific Research Applications

4-Oxatetracyclo[5.2.2.01,6.03,5]undecane has potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. In materials science, it can be used as a precursor for the synthesis of novel materials with unique properties. In medicinal chemistry, this compound has been shown to have potential as an anticancer agent and a modulator of the immune system.

Mechanism of Action

The mechanism of action of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is not well understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane in lab experiments is its potential as a building block for the synthesis of more complex molecules. However, the low yield and purity of the compound can be a limitation for some experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane. One direction is to explore alternative synthesis methods to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of this compound and its potential applications in medicinal chemistry. Additionally, researchers can explore the use of this compound as a precursor for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane is a multi-step process that involves the use of various reagents and catalysts. The most common method for the synthesis of this compound is through the Diels-Alder reaction between cyclopentadiene and butadiene, followed by the oxidation of the resulting product. The yield of this reaction is typically low, and researchers have been exploring alternative methods to improve the yield and purity of the compound.

properties

CAS RN

117221-81-5

Product Name

4-Oxatetracyclo[5.2.2.01,6.03,5]undecane

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-oxatetracyclo[5.2.2.01,6.03,5]undecane

InChI

InChI=1S/C10H14O/c1-3-10-4-2-6(1)8(10)9-7(5-10)11-9/h6-9H,1-5H2

InChI Key

ZYHBHMLEVRGNPV-UHFFFAOYSA-N

SMILES

C1CC23CCC1C2C4C(C3)O4

Canonical SMILES

C1CC23CCC1C2C4C(C3)O4

synonyms

2H-2,4a-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-alpha-,2-bta-,4a-bta-,5a-alpha-)- (9CI)

Origin of Product

United States

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